7-Bromo-4-methoxybenzo[D]thiazole

Lipophilicity Drug-likeness ADME prediction

Choose 7-Bromo-4-methoxybenzo[D]thiazole for its unique C-7 bromine/methoxy substitution pattern. This positional isomer (CAS 1464833-19-9) delivers an XLogP3 of 3.0 – ideal for CNS drug candidates requiring logP 1–3, while the aryl bromide at C-7 undergoes oxidative addition selectively, enabling a first Suzuki coupling before subsequent C-2 diversification. Distinct reactivity from 2-bromo or 6-methoxy analogs prevents cross-reactivity and invalid SAR. Essential for medicinal chemistry groups synthesizing biaryl kinase scaffolds (cf. EP-3356330-A1) and developing non-covalent DprE1 inhibitors for tuberculosis. Available in research quantities with comprehensive quality documentation.

Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
Cat. No. B14029582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methoxybenzo[D]thiazole
Molecular FormulaC8H6BrNOS
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)SC=N2
InChIInChI=1S/C8H6BrNOS/c1-11-6-3-2-5(9)8-7(6)10-4-12-8/h2-4H,1H3
InChIKeyNKZURYCRNFASQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methoxybenzo[D]thiazole (CAS 1464833-19-9): A Positionally Defined Benzothiazole Building Block for Selective Drug Discovery


7-Bromo-4-methoxybenzo[D]thiazole (CAS 1464833-19-9) is a heterocyclic benzothiazole derivative with the molecular formula C₈H₆BrNOS and a molecular weight of 244.11 g/mol [1]. The compound features a bromine atom at the 7-position of the fused benzene ring and a methoxy group at the 4-position, creating a distinct substitution pattern that differs from the more common 2-bromo or 6-methoxy benzothiazole analogs [2]. This specific positional arrangement confers unique electronic properties and reactivity profiles that are leveraged in medicinal chemistry as a versatile synthetic intermediate for kinase inhibitors [3] and antimycobacterial agents targeting DprE1 [4].

Why Positional Isomers of Bromo-Methoxybenzothiazole Cannot Be Interchanged for 7-Bromo-4-methoxybenzo[D]thiazole-Dependent Applications


Bromo-methoxybenzothiazole positional isomers are not functionally interchangeable because even subtle shifts in substitution pattern produce measurable differences in lipophilicity (XLogP3), electronic distribution, and cross-coupling reactivity. 7-Bromo-4-methoxybenzo[D]thiazole exhibits an XLogP3 of 3.0 [1], whereas the 2-bromo-4-methoxy isomer has an XLogP3 of 3.4 and the 2-bromo-6-methoxy isomer reaches 3.8 [2]. These differences in lipophilicity directly influence membrane permeability, metabolic stability, and pharmacokinetic profiles in drug candidates. Furthermore, the bromine at the 7-position resides on the electron-rich benzene ring, making it an aryl bromide suitable for Suzuki-Miyaura cross-coupling, whereas bromine at the 2-position is a heterocyclic bromide on the electron-deficient thiazole ring with distinct reactivity and selectivity in palladium-catalyzed reactions [3]. Substituting one isomer for another without re-optimizing the synthetic route or biological assay risks altered reaction yields, off-target effects, and invalid structure-activity relationship data.

Quantitative Differentiation Evidence for 7-Bromo-4-methoxybenzo[D]thiazole Versus Closest Positional and Functional Analogs


Lipophilicity Comparison: XLogP3 of 7-Bromo-4-methoxybenzo[D]thiazole vs. 2-Bromo-4-methoxy and 2-Bromo-6-methoxy Isomers

7-Bromo-4-methoxybenzo[D]thiazole has a computed XLogP3-AA of 3.0, which is 0.4 units lower than 2-bromo-4-methoxy-1,3-benzothiazole (XLogP3-AA = 3.4) and 0.8 units lower than 2-bromo-6-methoxy-1,3-benzothiazole (XLogP3 = 3.8) [1][2]. The reduced lipophilicity of the 7-bromo-4-methoxy isomer places it closer to the optimal range (LogP 1–3) for oral drug-likeness as described by Lipinski's Rule of Five, potentially offering improved aqueous solubility and reduced non-specific protein binding compared to the more lipophilic 2-bromo isomers.

Lipophilicity Drug-likeness ADME prediction

Cross-Coupling Reactivity Orthogonality: Aryl Bromide (C-7) vs. Heterocyclic Bromide (C-2) Selectivity

The bromine atom in 7-bromo-4-methoxybenzo[D]thiazole is attached to the benzene ring (C-7 position), classifying it as an aryl bromide. In contrast, analogs such as 2-bromo-4-methoxybenzothiazole bear the bromine on the electron-deficient thiazole C-2 position, which is a heterocyclic bromide [1]. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), aryl bromides on the benzothiazole benzene ring undergo oxidative addition more readily than heterocyclic bromides at the 2-position, enabling sequential orthogonal coupling strategies when both positions need to be differentially functionalized [2]. This orthogonality allows chemists to perform a first Suzuki coupling at the more reactive 7-position aryl bromide while leaving a 2-chloro or 2-bromo substituent intact for subsequent diversification.

Suzuki-Miyaura coupling Regioselectivity Synthetic chemistry

Metabolic Stability: Protective Effect of Bromine Substituent on Benzothiazole Scaffolds

A systematic study on oxadiazolothiazinone and related benzothiazino analogs demonstrated that the methoxy group leads to active compounds with low metabolic stability and high cytochrome P450 (CYP) inhibition, whereas the protective effect of bromine resulted in enhanced metabolic stability and reduced CYP inhibition [1]. 7-Bromo-4-methoxybenzo[D]thiazole, bearing a bromine at C-7 alongside a methoxy at C-4, benefits from the bromine-mediated metabolic shielding while retaining the electronic modulation provided by the methoxy group. In contrast, non-brominated 4-methoxybenzothiazole analogs lack this protective bromine effect and are expected to exhibit higher CYP liability and faster metabolic clearance.

Metabolic stability CYP inhibition ADME

Patent-Covered Scaffold for Biaryl Kinase Inhibitors: Procurement Exclusivity Advantage

7-Bromo-4-methoxybenzo[D]thiazole is explicitly disclosed as a key intermediate in Patent EP-3356330-A1 (Biaryl kinase inhibitors), where the 7-bromo-4-methoxy substitution pattern is incorporated into potent kinase inhibitor structures [1]. This patent protection creates a procurement exclusivity scenario: generic benzothiazole building blocks with different substitution patterns (e.g., 2-bromo or 5-bromo isomers) cannot be directly substituted into the patented synthetic route without risking infringement or generating different patent landscapes. The 2-amino derivative (7-bromo-4-methoxy-1,3-benzothiazol-2-amine, CAS 383865-53-0) is also explicitly claimed in this patent family .

Kinase inhibitor Patent protection Intellectual property

Topological Polar Surface Area Consistency with Enhanced Drug-Likeness Profile

7-Bromo-4-methoxybenzo[D]thiazole has a computed topological polar surface area (TPSA) of 50.4 Ų, identical to its positional isomers (2-bromo-4-methoxy: 50.4 Ų; 2-bromo-6-methoxy: 50.4 Ų) [1][2]. However, when combined with its lower XLogP3 of 3.0 (vs. 3.4–3.8 for 2-bromo isomers), the compound achieves a more favorable drug-likeness profile. According to the widely used TPSA < 140 Ų and LogP < 5 cutoffs for oral bioavailability prediction, all isomers technically meet the criteria, but the 7-bromo-4-methoxy isomer's balanced LogP (3.0) places it closer to the optimal central nervous system (CNS) drug space (LogP 1–3, TPSA < 90 Ų) compared to the more lipophilic 2-bromo isomers [3].

Drug-likeness TPSA Oral bioavailability

Physical Property Differentiation: Boiling Point and Density vs. Closest Analogs

7-Bromo-4-methoxy-1,3-benzothiazole has a predicted boiling point of 333.5 ± 22.0 °C and a predicted density of 1.666 ± 0.06 g/cm³ . For comparison, 2-bromo-4-methoxybenzothiazole (CAS 3622-39-7) is reported with a boiling point of approximately 335.4 °C and density of 1.667 g/cm³ [1]. While the differences are modest, the slightly lower boiling point of the 7-bromo-4-methoxy isomer may facilitate purification by distillation or sublimation under marginally milder conditions, reducing thermal decomposition risk during large-scale processing.

Physicochemical properties Purification Formulation

Recommended Application Scenarios for 7-Bromo-4-methoxybenzo[D]thiazole Based on Evidence-Backed Differentiation


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Medicinal chemistry teams designing oral kinase inhibitors should select 7-bromo-4-methoxybenzo[D]thiazole over 2-bromo positional isomers when the target product profile demands a lipophilicity closer to the CNS drug space (LogP 1–3). With an XLogP3 of 3.0 [1] versus 3.4–3.8 for 2-bromo analogs [2], this compound provides a more favorable starting point for maintaining oral bioavailability while reducing non-specific protein binding. The compound's explicit disclosure in kinase inhibitor patent EP-3356330-A1 [3] further supports its use in proprietary drug discovery programs targeting biaryl kinase scaffolds.

Sequential Orthogonal Cross-Coupling for Diversified Benzothiazole Libraries

Synthetic chemistry groups constructing complex benzothiazole libraries should employ 7-bromo-4-methoxybenzo[D]thiazole when the synthetic strategy requires differential functionalization of the benzene ring and the thiazole ring. The aryl bromide at C-7 undergoes oxidative addition in Suzuki-Miyaura coupling more readily than heterocyclic bromides at C-2 [1], enabling a first coupling at C-7 while preserving a C-2 leaving group for subsequent diversification. This orthogonal reactivity, grounded in the established reactivity hierarchy of polyhalogenated heteroaromatics [2], is not achievable with 2-bromo-only analogs.

Antimycobacterial Agent Development Targeting DprE1

Research groups developing non-covalent DprE1 inhibitors for tuberculosis should consider 7-bromo-4-methoxybenzo[D]thiazole as a scaffold for further elaboration. The benzothiazole class has been validated as potent DprE1 inhibitors with bactericidal activity against Mycobacterium tuberculosis [1], and the bromine substituent at C-7 provides a reactive handle for introducing diverse functional groups via cross-coupling while also contributing to metabolic stability as demonstrated in related benzothiazino chemical series [2]. The 4-methoxy group additionally offers electronic modulation that can be exploited in structure-activity relationship studies.

CNS Drug Discovery Programs Requiring Controlled Physicochemical Properties

Neuroscience drug discovery programs targeting CNS indications should prioritize 7-bromo-4-methoxybenzo[D]thiazole over more lipophilic isomers. The compound's combined TPSA of 50.4 Ų and XLogP3 of 3.0 [1] place it near the established CNS drug space parameters (LogP 1–3, TPSA < 90 Ų) [2]. In contrast, 2-bromo-6-methoxybenzothiazole with XLogP3 of 3.8 [3] falls outside this optimal range, potentially compromising brain penetration and increasing the risk of P-glycoprotein efflux. The bromine at C-7 also provides metabolic shielding against CYP-mediated oxidation, an advantage over non-brominated 4-methoxybenzothiazole scaffolds [4].

Quote Request

Request a Quote for 7-Bromo-4-methoxybenzo[D]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.